molecular formula C13H10FNO3 B1149465 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 178489-11-7

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B1149465
CAS No.: 178489-11-7
M. Wt: 247.2218032
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections. This compound is a key intermediate in the synthesis of several fluoroquinolone antibiotics, including ciprofloxacin hydrochloride .

Properties

CAS No.

178489-11-7

Molecular Formula

C13H10FNO3

Molecular Weight

247.2218032

Origin of Product

United States

Preparation Methods

The synthesis of 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- typically involves the following steps:

    Starting Material: Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

    Cyclization: The starting material undergoes cyclization to form the quinoline ring.

    Fluorination: Introduction of the fluorine atom at the 6-position.

    Cyclopropylation: Addition of the cyclopropyl group at the 1-position.

    Oxidation: Formation of the 4-oxo group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include derivatives with modified functional groups, which can have different biological activities.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

Mechanism of Action

The antibacterial activity of 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar compounds in the quinolone class include:

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher potency against certain bacteria.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Compared to these compounds, 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural features, such as the cyclopropyl group at the 1-position and the fluorine atom at the 6-position, which contribute to its distinct antibacterial activity and pharmacokinetic profile.

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